Lumicolchicine

Vue d'ensemble

Description

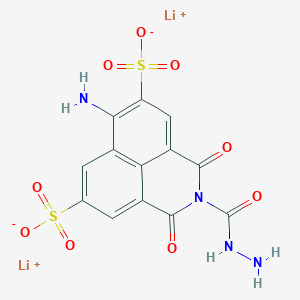

Lumicolchicine is a derivative of colchicine, a natural compound and secondary metabolite commonly produced by plants like Colchicum autumnale and Gloriosa superba . It has been used as a control in studies of the effects of colchicine on microtubule-dependent cellular processes . Prolonged UV-phototransformation of colchicine yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects .

Synthesis Analysis

The synthesis of Lumicolchicine involves the phototransformation of colchicine. Excitation of colchicine at 366 nm populates the S1 orbital, from which the photoreaction of colchicine initially produces lumicolchicine directly in its ground state by a concerted disrotatory electrocyclization . This process involves the tropolone ring .Molecular Structure Analysis

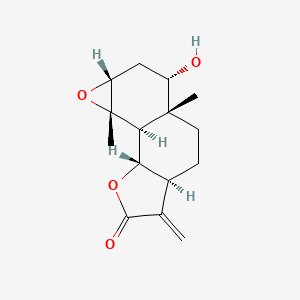

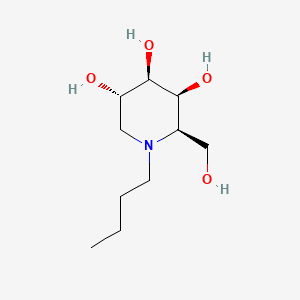

The molecular formula of Lumicolchicine is C22H25NO6 . Its average mass is 399.437 Da and its monoisotopic mass is 399.168182 Da . The molecular structure of Lumicolchicine has one less acetamide group on ring B and ring C compared to colchicine .Chemical Reactions Analysis

The photolysis of colchicine under ultraviolet and visible light irradiation can effectively degrade colchicine into deacetamido-lumicolchicine . The process conforms to first-order kinetics .Physical And Chemical Properties Analysis

Lumicolchicine has a density of 1.3±0.1 g/cm3, a boiling point of 623.2±55.0 °C at 760 mmHg, and a flash point of 330.7±31.5 °C . Its molar refractivity is 104.6±0.4 cm3, and it has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique

Study of Plant Microtubules

Lumicolchicine has been used as a tool in the study of plant microtubules . It has been used as a control in studies of the effects of colchicine on microtubule-dependent cellular processes . Prolonged UV-phototransformation of colchicine yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects .

Biological Effects of Sequential Products

During the phototransformations of colchicine, lumicolchicine forms a series of sequential products that have different biological effects . For instance, intermediate products strongly inhibit the growth of cress seedlings .

Control in Studies of Colchicine Effects

Lumicolchicine has been used as a control in studies of the effects of colchicine on microtubule-dependent cellular processes . This helps in distinguishing toxic from microtubule-based cellular responses to colchicine .

Mimicking Cytotoxic Actions of Colchicine

Lumicolchicine, derived by UV irradiation of colchicine, mimics many of the cytotoxic actions of colchicine in several lines of cultured mammalian cells .

Non-Effect on Microtubules

Despite its cytotoxic actions, lumicolchicine has been shown not to affect microtubules . This makes it a unique tool in the study of cellular processes that are independent of microtubules .

Biosynthesis Studies

The biosynthesis of colchicine involves amino acid precursors, phenylalanine and tyrosine . Lumicolchicine, being a derivative of colchicine, can be used to study this biosynthetic pathway .

Mécanisme D'action

Target of Action

Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This difference in action makes lumicolchicine a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .

Biochemical Pathways

Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .

Pharmacokinetics

Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .

Result of Action

This suggests that lumicolchicine’s effects at the molecular and cellular level are less pronounced than those of colchicine .

Action Environment

It’s worth noting that lumicolchicine is produced from colchicine through a process of uv-phototransformation . This suggests that lumicolchicine’s properties and effects could potentially be influenced by exposure to light or other environmental factors .

Safety and Hazards

Orientations Futures

Lumicolchicine has been suggested as a useful drug to discriminate between the metabolic and microtubule-mediated processes in cell morphogenesis . It is also being investigated for its use as an anticancer drug . There is an urgent need to enhance the properties and increase the production of Lumicolchicine with the help of in vitro technologies .

Propriétés

IUPAC Name |

N-[(10S,12R,16S)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPVZFOUXUQJMW-FHSNZYRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@H]4[C@@H]3C=C(C4=O)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6901-13-9, 6901-14-0 | |

| Record name | Lumicolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6901-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumicolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [7S-(7α,7bβ,10aβ)]-N-(5,6,7,7b,8,10a-hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]cyclohepten-7-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [7S-(7α,7bα,10aα)]-N-(5,6,7,7b,8,10a-hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]cyclohepten-7-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanol, 1-[(1,1-dimethylethyl)azo]-](/img/structure/B1675356.png)

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)